![molecular formula C9H7BrN2 B112696 6-Bromoquinolin-5-amine CAS No. 50358-39-9](/img/structure/B112696.png)
6-Bromoquinolin-5-amine
Overview
Description
6-Bromoquinolin-5-amine is a heterocyclic aromatic amine with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol . It is a derivative of quinoline, a compound known for its wide range of biological and pharmacological activities . The presence of both bromine and amine groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
6-Bromoquinolin-5-amine is a derivative of quinoline, a heterocyclic compound that has been found to have a wide range of biological and pharmacological activities . .
Mode of Action
This compound shows both electrophilic and nucleophilic substitution reactions . This means it can donate or accept electrons, allowing it to interact with various biological targets.
Pharmacokinetics
It is noted that the compound has high gastrointestinal (gi) absorption and is bbb permeant .
Result of Action
As a quinoline derivative, it is expected to have a wide range of biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromoquinolin-5-amine can be synthesized from 6-bromo-5-nitroquinoline through a reduction reaction. One common method involves dissolving 6-bromo-5-nitroquinoline in acetic acid, adding iron powder, and heating the mixture to approximately 75°C for 150 minutes . The reaction mixture is then filtered, extracted, and purified to yield this compound with an 87% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reduction reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromoquinolin-5-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Substitution: Reagents like sodium azide and other nucleophiles are used.
Reduction: Iron powder and acetic acid are typical reagents for reduction reactions.
Major Products Formed
Electrophilic Substitution: Products include various substituted quinolines.
Nucleophilic Substitution: Products include azido derivatives and other substituted amines.
Reduction: Products include reduced quinoline derivatives.
Scientific Research Applications
Biological Activities
The biological activities of 6-bromoquinolin-5-amine are extensive, with significant implications in pharmacology.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. For instance:
- Mechanism of Action: The compound has been shown to inhibit specific cancer cell lines, including neuroblastoma cells, by inducing apoptosis and inhibiting cell proliferation .
- Case Study: A study demonstrated that derivatives of quinoline with bromo substitutions displayed enhanced cytotoxicity against various cancer cell lines compared to their unsubstituted counterparts .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | SH-SY5Y (neuroblastoma) | 12.5 | Induces apoptosis |
Hybrid Compound | A549 (lung cancer) | 8.0 | Inhibits EGFR signaling |
Antimicrobial Activity
The compound also shows significant antimicrobial activity:
- Antibacterial Properties: Studies have indicated that this compound demonstrates effectiveness against various bacterial strains, including resistant strains .
- Antifungal Activity: It has been reported to possess antifungal properties, potentially useful in treating fungal infections .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound exhibits:
- Anti-inflammatory Effects: Research suggests that derivatives can modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases.
- Antimalarial Activity: Quinoline derivatives have been explored for their potential in malaria treatment, leveraging their structural similarities to known antimalarial drugs like artemisinin .
Therapeutic Applications
The diverse biological activities of this compound position it as a candidate for several therapeutic applications:
- Cancer Therapy: Given its ability to target specific cancer pathways, it may be developed into a chemotherapeutic agent.
- Infectious Diseases: Its antimicrobial properties suggest potential use in treating bacterial and fungal infections.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-bromoquinoline: Similar structure but with different substitution patterns.
5-Bromoquinolin-6-amine: Another isomer with similar properties.
Uniqueness
6-Bromoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity . Its combination of bromine and amine groups makes it a versatile intermediate in various synthetic and research applications .
Biological Activity
6-Bromoquinolin-5-amine is a heterocyclic aromatic amine with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol. This compound has garnered attention in recent years due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique substitution pattern allows for distinct chemical reactivity, which is crucial for its biological functions.
The biological activity of this compound can be attributed to its ability to engage in both electrophilic and nucleophilic substitution reactions . The bromine atom in the compound can be substituted by various electrophiles, while the amino group can participate in nucleophilic substitutions, making it versatile in chemical reactions.
Pharmacokinetics
Research indicates that this compound exhibits high gastrointestinal absorption and can penetrate the blood-brain barrier (BBB), which enhances its potential therapeutic applications.
Biological Activities
The compound has been studied for various biological activities, including:
- Antimicrobial Properties : It has shown significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several derivatives have been reported, indicating potential as an antimicrobial agent .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, making it a candidate for further development in cancer therapeutics. Its structural analogs have been evaluated for their efficacy against different cancer cell lines, demonstrating promising results .
Case Studies and Research Findings
A number of studies have documented the biological activity of this compound and its derivatives:
- Antiviral Activity : In vitro studies have shown that certain quinoline derivatives exhibit antiviral properties against viruses such as dengue and influenza. For instance, derivatives with specific substituents displayed significant inhibitory effects on viral replication, indicating a potential role for this compound in antiviral drug development .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the quinoline structure affect biological activity. Variations in substituents have been correlated with changes in potency against various pathogens, providing insights into optimizing the compound for enhanced efficacy .
- Synthesis and Optimization : Various synthetic routes have been explored to enhance yields and purity of this compound, which is essential for conducting comprehensive biological assays. Techniques such as continuous flow reactors have been employed to streamline production processes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Compound Name | Structure Variations | Notable Activities |
---|---|---|
6-Amino-5-bromoquinoline | Amino group at position 6 | Antimicrobial and anticancer properties |
5-Bromoquinolin-6-amine | Bromine at position 5 | Similar antimicrobial activity |
This table illustrates how subtle changes in structure can lead to variations in biological activity.
Properties
IUPAC Name |
6-bromoquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJCDJVVAOAONR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513704 | |
Record name | 6-Bromoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50358-39-9 | |
Record name | 6-Bromo-5-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50358-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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